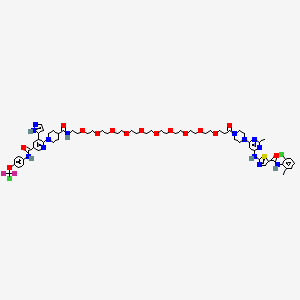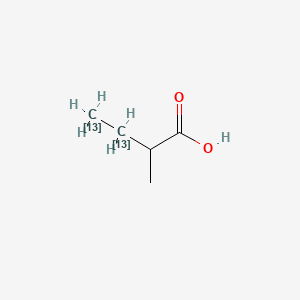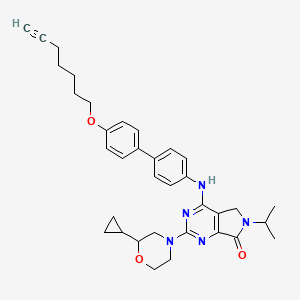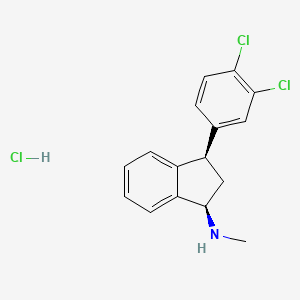
cis-Indatraline (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Indatraline (hydrochloride) involves several steps. One method includes the contraction of a dihydronaphthalene system to form the indane skeleton. This process involves the reduction of ketones to cis alcohols, conversion to mesylates, and subsequent reaction with N-methylbenzylamine, followed by the removal of the benzyl group to yield the product as a racemic mixture .
Industrial Production Methods: Industrial production methods for cis-Indatraline (hydrochloride) are not extensively documented. the synthesis typically involves standard organic synthesis techniques and purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Indatraline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Nucleophilic substitution reactions, particularly involving the mesylate intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Mesylates are typically reacted with nucleophiles like N-methylbenzylamine under basic conditions.
Major Products: The major products formed from these reactions include the desired cis-Indatraline (hydrochloride) and its intermediates, such as mesylates and alcohols .
Wissenschaftliche Forschungsanwendungen
cis-Indatraline (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound in the study of monoamine transporter inhibitors.
Biology: Investigated for its effects on neurotransmitter reuptake and potential neuroprotective properties.
Medicine: Explored as a potential treatment for cocaine addiction and other neurodegenerative diseases.
Industry: Utilized in the development of new antidepressant drugs and other therapeutic agents .
Wirkmechanismus
cis-Indatraline (hydrochloride) exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing antidepressant and stimulant effects. The compound targets monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Vergleich Mit ähnlichen Verbindungen
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Tametraline: A non-selective monoamine reuptake inhibitor similar to indatraline.
Ibogamine: A compound with psychoactive properties and potential anti-addictive effects.
Uniqueness: cis-Indatraline (hydrochloride) is unique due to its non-selective inhibition of multiple monoamine transporters, making it effective in increasing the levels of dopamine, norepinephrine, and serotonin simultaneously. This broad-spectrum activity distinguishes it from more selective compounds like sertraline .
Eigenschaften
Molekularformel |
C16H16Cl3N |
|---|---|
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
(1R,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16-;/m1./s1 |
InChI-Schlüssel |
QICQDZXGZOVTEF-OALZAMAHSA-N |
Isomerische SMILES |
CN[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Kanonische SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


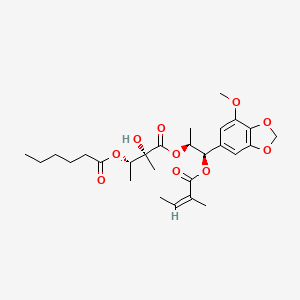
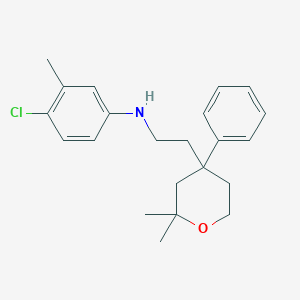

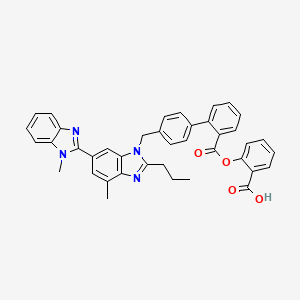
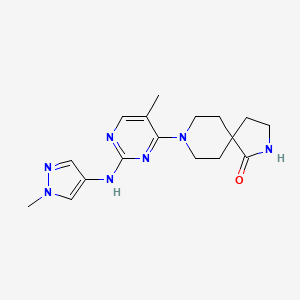
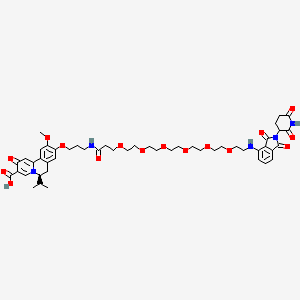
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
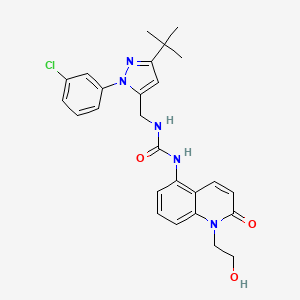
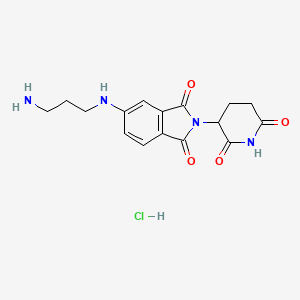
![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
